molecular formula C6H4Cl2O3S B1426142 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride CAS No. 1261761-11-8

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No. B1426142
M. Wt: 227.06 g/mol
InChI Key: FBMAZMGBUJFHDI-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride (4-C-3-HBSC) is a synthetic organic compound that is used for a variety of purposes in scientific research. It is a relatively simple molecule, containing one chlorine atom and one sulfonyl chloride group. 4-C-3-HBSC is a versatile reagent that can be used in a variety of reactions, such as substitution, oxidation, and coupling reactions. Its versatility and relative simplicity have made it a popular reagent in the scientific community.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Determination

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride is a compound that may find application in the analytical methods used for determining antioxidant activity. The study by Munteanu and Apetrei (2021) reviews critical analytical methods for antioxidant activity determination, emphasizing the importance of various assays in assessing the antioxidant capacity of complex samples. While the paper does not explicitly mention 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride, the discussed methods involve reactions and processes that could potentially utilize such compounds in the analysis or synthesis of antioxidants or as a standard in comparative studies (Munteanu & Apetrei, 2021).

Sulfonamides in Medicinal Chemistry

The compound's sulfonamide group is of significant interest in medicinal chemistry, as highlighted by Azevedo-Barbosa et al. (2020). Sulfonamides possess a wide range of biological properties, including antibacterial, antifungal, antioxidant, and antitumor activities. The review discusses the synthesis of sulfonamides and the importance of the sulfonamide group in the development of new bioactive substances. Given the structural similarity, 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride could be a precursor or an intermediate in synthesizing various sulfonamide-based medicinal compounds, showcasing its utility in drug development and pharmaceutical research (Azevedo-Barbosa et al., 2020).

Environmental and Water Treatment Studies

In environmental sciences and water treatment, the role of sulfonamide compounds, including potentially 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride, is explored for their properties and effects. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, noting the ubiquity of compounds with phenolic hydroxyl groups in surface water and sediments. While the focus is on parabens, the chemical reactivity and environmental fate of related compounds like 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride could be inferred, highlighting its potential environmental impact and behavior (Haman et al., 2015).

properties

IUPAC Name

4-chloro-3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMAZMGBUJFHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride

CAS RN

1261761-11-8
Record name 4-chloro-3-hydroxybenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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